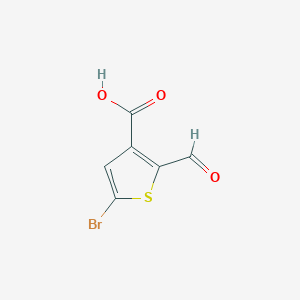

5-溴-2-甲酰基噻吩-3-羧酸

描述

The compound of interest, 5-Bromo-2-formylthiophene-3-carboxylic acid, is a brominated thiophene derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. Thiophene derivatives are known for their wide range of applications in pharmaceuticals, materials science, and as building blocks for organic synthesis .

Synthesis Analysis

The synthesis of thiophene-based derivatives, including those related to 5-Bromo-2-formylthiophene-3-carboxylic acid, typically involves halogenated thiophene carboxylic acids as starting materials. For instance, a series of novel thiophene-based derivatives were synthesized from 5-bromothiophene-2-carboxylic acid using Suzuki cross-coupling reactions with different arylboronic acids . Another approach involved direct lithiations and bromination reactions starting from thiophene to synthesize 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, which is structurally similar to the compound of interest .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed through spectral analysis, including FT-IR, NMR, and sometimes X-ray crystallography. For example, the molecular structure of a selenophene-containing polycyclic heterocycle was confirmed by X-ray crystallography . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was unambiguously confirmed by single crystal X-ray diffraction studies .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including cyclisation, condensation, and rearrangement reactions. For instance, bromothiophen carboxylic acids reacted with carbanions in the presence of copper to give condensation products . The Smiles rearrangement was used to synthesize 3-bromo-l-methyl phenothiazines from related brominated diphenyl sulfides .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are characterized by their spectroscopic data and computational studies. Density functional theory (DFT) calculations can provide insights into the electronic properties and reactivity descriptors of these compounds . The spectroscopic (FT-IR and FT-Raman) and theoretical studies of 5-bromo-salicylic acid, although not the exact compound of interest, offer a glimpse into the methods used to study the physical and chemical properties of brominated aromatic compounds .

科学研究应用

合成应用

5-溴-2-甲酰基噻吩-3-羧酸用于各种合成工艺中。赫格特等人(2018 年)描述了一种通过硼化-氯化铜(I)共催化的铃木-宫浦偶联反应制备 1,3-二氧戊环保护的 5-芳基噻吩-2-甲醛的工艺。该方法通过消除硼酸物种的酸性释放步骤,提高了产率和纯度 (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018)。此外,科斯秋琴科等人(2018 年)使用溴代琥珀酰亚胺与 3-取代的 2,2'-联噻吩-5-羧酸的酯反应,获得了 5'-溴衍生物,进一步转化为 3,3'''-二取代的 2,2':5',2'':5'',2'''-季噻吩-5,5'''-二羧酸的酯 (Kostyuchenko, Ulyankin, Shatsauskas, Shuvalov, & Fisyuk, 2018)。

聚合和材料科学

5-溴-2-甲酰基噻吩-3-羧酸在材料科学中也很重要。李、沈和申(2002 年)描述了噻吩-3'-羧酸的简单制备及其在玻璃碳电极上的聚合。这种聚合物即使在完全氧化的状态下也表现出快速的电致变色和增加的电导率 (Lee, Shim, & Shin, 2002)。

药物化学

在药物化学中,拉苏尔等人(2020 年)从 5-溴噻吩-2-羧酸合成了新型的噻吩基衍生物,显示出良好的解痉作用。使用密度泛函理论 (DFT) 计算研究了这些化合物的结构和电子性质 (Rasool, Ikram, Rashid, Afzal, Hashmi, Khan, Khan, Imran, Rahman, & Shah, 2020)。

安全和危害

属性

IUPAC Name |

5-bromo-2-formylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO3S/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBAFVKLYDTWBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)O)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-formylthiophene-3-carboxylic acid | |

CAS RN |

1397285-28-7 | |

| Record name | 5-bromo-2-formylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2509137.png)

![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2509141.png)

![N-[2-(1-Adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2509149.png)

![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2509153.png)

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)